Ethyl 4-amino-5-iodo-6-methoxynicotinate
Description
Properties
Molecular Formula |
C9H11IN2O3 |
|---|---|
Molecular Weight |
322.10 g/mol |
IUPAC Name |
ethyl 4-amino-5-iodo-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11IN2O3/c1-3-15-9(13)5-4-12-8(14-2)6(10)7(5)11/h4H,3H2,1-2H3,(H2,11,12) |
InChI Key |
AZYOXBXAFKZVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)I)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Procedure from Patent WO2001046199A1
This patent describes a method for preparing compounds structurally related to this compound, emphasizing the use of bases and solvents for nucleophilic substitution and amination reactions.
- Solvent and Base: The compound of formula 11(a) (a precursor) is dissolved or suspended in dimethylformamide (DMF), a polar aprotic solvent ideal for nucleophilic aromatic substitution reactions.
- Base Selection: Potassium hexamethyldisilazane (KHMDS) is preferred, but potassium methoxide, potassium tert-butoxide, potassium carbonate, and sodium hexamethyldisilazane are also effective.
- Molar Ratios: The base is used in a 1:1 molar ratio to the substrate, with acceptable excess up to 3-fold.
- Temperature and Time: Reactions are conducted from 0 °C to 100 °C, preferably at room temperature for 15 minutes to 3 hours or heated to 100 °C for 30 minutes to 18 hours depending on the nucleophile and substrate reactivity.
- Atmosphere: Inert atmosphere (nitrogen) is recommended to prevent oxidation or side reactions.
- Nucleophilic Substitution: The nucleophile is typically used in 2 to 4-fold molar excess relative to the substrate.
- Post-Reaction Workup: Organic layers are washed multiple times with water, dried, concentrated under vacuum, and purified by silica gel chromatography using hexane/ethyl acetate mixtures.
This method supports the introduction of methoxy groups and amination on the nicotinic acid ester framework, which can be applied to synthesize this compound by choosing appropriate iodinated intermediates.
Oxidation and Esterification of Nicotinic Acid Derivatives
A related process for preparing methoxynicotinic acid esters involves oxidation of alkylpyridines followed by esterification:
- Starting Material: 2-methyl-5-ethylpyridine is oxidized in the presence of sulfuric acid and nitric acid at elevated temperatures (140 °C to 225 °C).
- Oxidation: Nitric acid is added gradually while distilling off water and excess acid to drive the reaction to completion.
- Esterification: The reaction mixture is then treated with an alcohol (ethanol or methanol) and heated under reflux to esterify the acid groups.
- Isolation: The ester product is isolated by extraction and purification steps.
Although this process is for 6-methylnicotinic acid esters, the methodology can be adapted for preparing 6-methoxynicotinic esters by subsequent methylation of the hydroxyl group or direct use of methanol in esterification.
Reaction Conditions and Yields: Data Table
Analytical and Purification Techniques
- Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is employed to purify the final product.
- Washing: Organic layers are washed multiple times with water to remove inorganic salts and residual reagents.
- Drying: Anhydrous drying agents such as sodium sulfate are used before concentration.
- Recrystallization: Final purification often involves recrystallization from suitable solvents like ethyl acetate or petroleum ether.
- Characterization: Yields and purity are confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and melting point analysis.
Summary of Research Outcomes
- The preparation of this compound involves careful selection of base, solvent, and reaction conditions to achieve selective substitution on the nicotinate ring.
- Use of potassium hexamethyldisilazane in dimethylformamide under inert atmosphere provides efficient nucleophilic substitution and amination.
- Oxidation of alkylpyridines followed by esterification is a robust route to methoxynicotinate esters, adaptable to iodinated derivatives.
- Reaction times and temperatures vary depending on the nucleophile and substrate, with yields generally high when optimized.
- Purification by chromatography and recrystallization ensures high purity suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-iodo-6-methoxy-3-pyridinecarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs based on substituent positions, molecular weight, and functional groups:
Key Research Findings
Halogen Influence: The iodine atom in Ethyl 4-amino-6-chloro-5-iodonicotinate (CAS 1935952-84-3) enhances molecular weight and polarizability, making it suitable for halogen bonding in drug design. Its six suppliers reflect high demand in synthetic workflows . Chlorine at position 6 (e.g., CAS 2454491-05-3) facilitates nucleophilic aromatic substitution, enabling further functionalization .
Methoxy vs.
Ester Group Impact :
- Methyl esters (CAS 365413-29-2) exhibit lower steric hindrance compared to ethyl esters, favoring reactions requiring smaller leaving groups .
This suggests similar derivatives may exhibit predictable solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
